(1S)-1-cyclopentylpropan-1-amine
Description
Significance of Chiral Amines as Structural Motifs and Synthetic Intermediates in Advanced Chemical Production
Chiral amines are ubiquitous structural components in a wide range of natural products, pharmaceuticals, and agrochemicals. google.com It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain at least one chiral amine fragment. capes.gov.br Their prevalence stems from their ability to participate in crucial intermolecular interactions, such as hydrogen bonding and ionic interactions, which are fundamental to molecular recognition and biological activity. Beyond their presence in final products, chiral amines are invaluable as synthetic intermediates, serving as building blocks for the construction of more complex chiral molecules. google.com They are also widely employed as chiral catalysts and ligands in asymmetric synthesis, enabling the selective production of a desired enantiomer of a target molecule. google.com
The Role of Stereochemistry in the Functionality of Amine-Containing Molecules
The stereochemistry of an amine-containing molecule is paramount to its biological function. Because biological systems, such as enzymes and receptors, are themselves chiral, they often exhibit a high degree of stereoselectivity when interacting with chiral molecules. nih.gov This means that one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other enantiomer may be inactive or, in some cases, cause undesirable side effects. A well-known historical example is the tragedy of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. nih.gov Consequently, the ability to synthesize and utilize single-enantiomer chiral amines is of utmost importance in medicinal chemistry and pharmaceutical development.
Overview of Asymmetric Synthesis Methodologies for Chiral Amines
The synthesis of enantiomerically pure amines is a major focus of modern organic chemistry. Several key strategies have been developed to achieve this, including:
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids or alkaloids, as starting materials.
Chiral Resolution: This method involves the separation of a racemic mixture of amines. One common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the resolving agent. sigmaaldrich.com Lipase-catalyzed kinetic resolution is another powerful method. sigmaaldrich.com
Asymmetric Catalysis: This is one of the most efficient and widely used methods. It involves the use of a small amount of a chiral catalyst to stereoselectively convert a prochiral starting material into a chiral amine product. Key catalytic methods include:
Asymmetric Hydrogenation: The reduction of prochiral imines or enamines using a chiral transition metal catalyst. capes.gov.br
Asymmetric Reductive Amination: The reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent and a chiral catalyst. libretexts.org
Biocatalysis: The use of enzymes, such as transaminases or imine reductases, to catalyze the stereoselective synthesis of chiral amines. libretexts.orgevitachem.com
Contextualizing (1S)-1-Cyclopentylpropan-1-amine within the Class of Secondary Chiral Amines
This compound is a secondary chiral amine. The designation "(1S)" specifies the absolute configuration at the stereocenter, which is the carbon atom bonded to the cyclopentyl group, the propyl group, a hydrogen atom, and the amino group. As a secondary amine, the nitrogen atom is bonded to two carbon-containing groups and one hydrogen atom.
Secondary chiral amines are a significant subclass of chiral amines and are themselves valuable building blocks and catalysts in organic synthesis. libretexts.orgevitachem.com The cyclopentyl group in this compound introduces a specific steric and electronic profile that can influence its reactivity and its effectiveness as a chiral auxiliary or ligand.
While specific research findings on this compound are limited in publicly available literature, its synthesis would conceptually fall under the established methodologies for chiral amine synthesis. A common laboratory-scale approach to its racemic form involves the reductive amination of 1-cyclopentylpropan-1-one (B1347285). sigmaaldrich.com The synthesis of the specific (1S)-enantiomer would necessitate an asymmetric approach, such as the asymmetric reductive amination of 1-cyclopentylpropan-1-one using a chiral catalyst or the resolution of the racemic amine.
Table 1: Properties of Precursor Compounds
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Cyclopentylpropan-1-one | 1-cyclopentylpropan-1-one | 6635-67-2 | C₈H₁₄O | 126.20 |
| 1-Cyclopentylpropan-1-ol | 1-cyclopentylpropan-1-ol | 19833-89-7 | C₈H₁₆O | 128.21 |
Data sourced from PubChem and NIST Chemistry WebBook. nih.govnist.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
(1S)-1-cyclopentylpropan-1-amine |
InChI |
InChI=1S/C8H17N/c1-2-8(9)7-5-3-4-6-7/h7-8H,2-6,9H2,1H3/t8-/m0/s1 |
InChI Key |
UJPWZPCHMUQQNN-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](C1CCCC1)N |
Canonical SMILES |
CCC(C1CCCC1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1s 1 Cyclopentylpropan 1 Amine
Stereoselective Reductive Amination Strategies
Stereoselective reductive amination is a powerful transformation that converts a carbonyl group into an amine with control over the stereochemistry of the newly formed chiral center. This is typically achieved by first converting the ketone into a chiral intermediate, such as an imine or enamine, which is then reduced in a diastereoselective or enantioselective manner.
Indirect Approaches via Precursors (e.g., 1-Cyclopentylpropan-1-one)
The synthesis of (1S)-1-cyclopentylpropan-1-amine predominantly proceeds through the prochiral ketone, 1-cyclopentylpropan-1-one (B1347285). This ketone serves as a versatile starting material for various asymmetric reductive amination protocols. The general two-step sequence involves the formation of a C=N double bond, followed by its stereoselective reduction.
The initial step in the indirect reductive amination of 1-cyclopentylpropan-1-one is its condensation with an amine source to form an imine. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. While ammonia can be used, often amine equivalents are employed to facilitate the reaction and introduce specific functionalities for subsequent stereocontrol.
For instance, in the context of using a chiral auxiliary like Ellman's tert-butanesulfinamide, the condensation of 1-cyclopentylpropan-1-one with (S)-tert-butanesulfinamide would yield the corresponding N-tert-butanesulfinyl imine. This reaction is typically catalyzed by a Lewis acid, such as titanium(IV) ethoxide, to drive the reaction towards the imine product.
The crucial step for establishing the stereochemistry at the C1 position of the target amine is the asymmetric reduction of the imine or enamine intermediate derived from 1-cyclopentylpropan-1-one. Several powerful strategies have been developed for this transformation, including catalytic asymmetric hydrogenation, biocatalytic reduction, and the use of stoichiometric chiral reagents.
Catalytic asymmetric hydrogenation (AH) is a highly efficient method for the enantioselective reduction of imines. This technique utilizes a chiral transition metal complex, typically based on rhodium, iridium, or ruthenium, to deliver hydrogen to one face of the C=N double bond preferentially. The choice of the chiral ligand coordinated to the metal center is critical for achieving high enantioselectivity.
While specific examples for the direct asymmetric hydrogenation of the imine derived from 1-cyclopentylpropan-1-one are not extensively documented in readily available literature, the general principles of this methodology are well-established. For a hypothetical asymmetric hydrogenation of the N-benzyl imine of 1-cyclopentylpropan-1-one, a screening of various chiral phosphine ligands in combination with a suitable metal precursor would be necessary to identify an effective catalyst system.
Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation of Imines
| Ligand Family | Metal | Typical Substrates |
| BINAP | Ru, Rh | Aromatic and aliphatic ketimines |
| Josiphos | Rh, Ir | Aromatic and aliphatic ketimines |
| P-Phos | Ru, Rh | Aromatic and aliphatic ketimines |
| DuPhos | Rh | Enamides, certain imines |
This table presents general applicability and specific optimization would be required for the target substrate.
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that can catalyze the asymmetric reduction of imines to amines with high enantioselectivity. nih.gov These enzymes utilize a nicotinamide cofactor (NADH or NADPH) as a hydride source.
The application of a library of IREDs to the reductive amination of 1-cyclopentylpropan-1-one with an amine donor like ammonia (or an equivalent) would be a modern approach to access this compound. A screening process would identify the optimal enzyme that exhibits both high conversion and enantioselectivity for the desired (S)-enantiomer.
Table 2: Hypothetical Screening of Imine Reductases for the Synthesis of this compound
| Enzyme ID | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |
| IRED-01 | NH₃ | 85 | 92 | S |
| IRED-02 | NH₃ | 62 | 85 | R |
| IRED-03 | NH₃ | 95 | >99 | S |
| IRED-04 | NH₃ | 78 | 90 | S |
This data is illustrative and represents a potential outcome of an enzyme screening experiment.
The use of chiral auxiliaries is a robust and reliable method for asymmetric synthesis. Ellman's tert-butanesulfinamide is a particularly effective chiral auxiliary for the synthesis of amines. nih.govosi.lv The synthesis of this compound via this method would involve the following key steps:
Condensation: Reaction of 1-cyclopentylpropan-1-one with (S)-tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl ketimine. The stereocenter on the sulfinamide group directs the subsequent reduction.
Diastereoselective Reduction: The resulting sulfinylimine is then reduced with a non-chiral reducing agent, such as sodium borohydride. The bulky tert-butylsulfinyl group effectively shields one face of the imine, leading to the preferential addition of hydride to the opposite face and the formation of one diastereomer in excess.
Auxiliary Cleavage: The final step is the removal of the chiral auxiliary by treatment with an acid, such as hydrochloric acid, to yield the desired this compound hydrochloride salt.
The high diastereoselectivity achieved in the reduction step, coupled with the straightforward removal of the auxiliary, makes this a highly attractive and practical route.
Table 3: Key Steps in the Ellman Auxiliary-Mediated Synthesis
| Step | Reagents and Conditions | Product | Expected Outcome |
| 1. Imine Formation | 1-Cyclopentylpropan-1-one, (S)-tert-butanesulfinamide, Ti(OEt)₄, THF | (S)-N-(1-Cyclopentylpropylidene)-2-methylpropane-2-sulfinamide | High yield of the sulfinylimine |
| 2. Reduction | NaBH₄, THF | (S)-N-((1S)-1-Cyclopentylpropyl)-2-methylpropane-2-sulfinamide | High diastereomeric excess |
| 3. Cleavage | HCl in MeOH | This compound hydrochloride | High yield and high enantiomeric excess |
Asymmetric Reduction of Imines and Enamines
Direct Asymmetric Amination Techniques
Direct asymmetric amination techniques offer an efficient route to chiral amines by introducing the amino group into a prochiral precursor in a stereocontrolled manner. These methods can be broadly categorized into transition metal-catalyzed and organocatalytic approaches.
Transition Metal-Catalyzed Hydroamination
Transition metal-catalyzed asymmetric hydroamination involves the direct addition of an N-H bond across a carbon-carbon double bond of an alkene. nih.gov This atom-economical approach can theoretically be applied to the synthesis of this compound starting from 1-cyclopentylpropene. The success of such reactions hinges on the development of suitable chiral catalyst systems that can effectively control both regioselectivity and enantioselectivity.
While direct asymmetric hydroamination of unactivated internal olefins to yield chiral aliphatic amines remains a challenging area of research, significant progress has been made with various transition metal catalysts, including those based on rhodium, iridium, and copper. mdpi.comchinesechemsoc.org The development of new ligands and catalytic systems continues to expand the scope and applicability of this methodology. nih.gov
Table 1: Representative Examples of Transition Metal-Catalyzed Asymmetric Hydroamination of Alkenes
| Catalyst System | Alkene Substrate | Amine Source | Enantiomeric Excess (ee) | Reference |
| Rh-based catalyst | Styrene derivatives | Aromatic amines | Up to 99% | mdpi.com |
| CuH-based catalyst | Terminal alkenes | Hydroxylamine derivatives | High | chinesechemsoc.org |
| Pd-based catalyst | Internal alkenes | Alkylamines | Good to excellent | researchgate.net |
This table presents generalized data for analogous reactions due to the absence of specific data for the target compound.
Organocatalytic Approaches
Organocatalysis provides a metal-free alternative for the synthesis of chiral amines. researchgate.net In the context of producing this compound, an organocatalytic asymmetric reductive amination of the corresponding prochiral ketone, 1-cyclopentylpropan-1-one, is a highly relevant strategy. This approach typically involves the in-situ formation of an imine intermediate from the ketone and an amine source, followed by a stereoselective reduction mediated by a chiral organocatalyst, often a chiral phosphoric acid, in the presence of a suitable reducing agent like a Hantzsch ester. acs.org
The field of organocatalytic asymmetric reductive amination has seen significant advancements, with catalysts like TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) demonstrating high efficiency and enantioselectivity for a range of ketones and aldehydes. acs.org
Table 2: Organocatalytic Asymmetric Reductive Amination of Ketones
| Catalyst | Ketone Substrate | Amine Source | Reducing Agent | Enantiomeric Excess (ee) | Reference |
| Chiral Phosphoric Acid | Aromatic Ketones | Anilines | Hantzsch Ester | Up to 99% | acs.org |
| Chiral Phosphoric Acid | Aliphatic Ketones | Anilines | Hantzsch Ester | Generally lower than aromatic ketones | acs.org |
This table presents generalized data for analogous reactions due to the absence of specific data for the target compound.
Deracemization Strategies for Racemic Precursors or Analogues
Deracemization strategies offer a powerful alternative to asymmetric synthesis, allowing for the conversion of a racemic mixture of a chiral compound into a single enantiomer, theoretically achieving a 100% yield.
Dynamic Kinetic Resolution in Reductive Amination
Dynamic kinetic resolution (DKR) is a potent strategy that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. nih.govprinceton.edu In the synthesis of this compound, DKR can be applied to the reductive amination of a racemic aldehyde precursor. The process involves the continuous racemization of the aldehyde, allowing the chiral catalyst to selectively reduce the imine formed from one enantiomer, thereby funneling the entire racemic starting material into the desired chiral amine product. acs.orgnih.gov
This methodology has been successfully applied to a variety of α-branched aldehydes, yielding β-branched secondary amines with high enantioselectivities. acs.org The choice of catalyst, amine source, and reaction conditions is crucial for achieving efficient racemization and high stereoselectivity in the reduction step.
Table 3: Dynamic Kinetic Resolution in the Reductive Amination of Aldehydes
| Catalyst | Aldehyde Substrate | Amine Source | Enantiomeric Ratio (er) | Reference |
| Chiral Phosphoric Acid (TRIP) | Racemic α-aryl aldehydes | p-Anisidine | Up to 98:2 | acs.org |
| Chiral Phosphoric Acid (TRIP) | Racemic α-aliphatic aldehydes | p-Anisidine | Generally lower than aryl aldehydes | acs.orgnih.gov |
This table presents generalized data for analogous reactions due to the absence of specific data for the target compound.
Photo-biocatalytic Oxidation-Reductive Amination Cascades
A recent and innovative approach to deracemization involves the combination of photocatalysis and biocatalysis. researchgate.net This strategy can be envisioned for the deracemization of racemic 1-cyclopentylpropan-1-amine. The process would involve the selective oxidation of one enantiomer of the amine by a photocatalyst to the corresponding imine, which then exists in equilibrium with the ketone (1-cyclopentylpropan-1-one). Subsequently, a stereoselective biocatalyst, such as an amine dehydrogenase or a transaminase, reduces the ketone back to the desired single enantiomer of the amine. researchgate.net
This one-pot, two-step sequential deracemization strategy has been successfully applied to various racemic secondary alcohols to produce optically enriched primary amines. acs.org The compatibility of the photocatalyst and the biocatalyst is a key factor in the success of these cascade reactions.
Table 4: Photo-biocatalytic Deracemization of Racemic Alcohols to Chiral Amines
| Photocatalyst | Biocatalyst | Substrate | Enantiomeric Excess (ee) | Reference |
| 9-Fluorenone | Alcohol Dehydrogenase (ADH) | Racemic sec-alcohols | Up to >99% | acs.org |
| Not specified | ω-Transaminase and Amine Dehydrogenase | Racemic α-chiral amines | >99% | researchgate.net |
This table presents generalized data for analogous reactions due to the absence of specific data for the target compound.
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov Terpenes, with their diverse and stereochemically rich structures, are a prominent component of the chiral pool. nih.gov A hypothetical chiral pool synthesis of this compound could start from a suitable chiral cyclopentane derivative. For instance, a chiral cyclopentenone, which can be derived from various natural products, could serve as a starting point. researchgate.net
The synthesis would involve stereoselective functionalization of the cyclopentenone ring, such as conjugate addition of an ethyl group and subsequent conversion of the carbonyl group to the amine with retention or controlled inversion of stereochemistry. The success of such a strategy relies on the careful selection of the chiral starting material and the development of a highly stereocontrolled reaction sequence.
Novel Synthetic Routes and Emerging Technologies for Chiral Amine Preparation
The landscape of chiral amine synthesis has been significantly reshaped by the advent of innovative catalytic strategies. These modern approaches are moving away from classical resolution methods, which are inherently limited to a 50% theoretical yield, towards more atom-economical and stereoselective processes. Key advancements in this area include biocatalysis, particularly using transaminases and amine dehydrogenases, and transition metal-catalyzed asymmetric hydrogenation. Furthermore, the integration of these catalytic systems into continuous flow processes represents a significant technological leap forward, offering enhanced efficiency and scalability.
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes, operating under mild conditions in aqueous media, offer unparalleled stereoselectivity, often obviating the need for complex protecting group strategies and reducing chemical waste.
Transaminases (TAs): These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. For the synthesis of this compound, a prochiral ketone, 1-cyclopentylpropan-1-one, would be the substrate. An (S)-selective transaminase would then transfer an amino group from an amine donor, such as isopropylamine or L-alanine, to the ketone, yielding the desired (S)-enantiomer of the amine with high enantiomeric excess.
The primary challenge in transaminase-catalyzed reactions is often the unfavorable reaction equilibrium. To address this, various strategies have been developed, including the use of a large excess of the amine donor, or the removal of the ketone byproduct. For instance, in the synthesis of other chiral amines, systems have been designed where the byproduct is removed by a secondary enzymatic reaction, thus driving the equilibrium towards the desired amine product.
| Substrate | Enzyme | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1-Phenylpropan-1-one | Engineered (S)-selective TA | Isopropylamine | >95 | >99 |
| 1-(4-Methoxyphenyl)propan-1-one | Engineered (S)-selective TA | Isopropylamine | >95 | >99 |
Amine Dehydrogenases (AmDHs): Amine dehydrogenases offer a direct route for the reductive amination of ketones using ammonia as the amine source. frontiersin.orgyork.ac.uk This approach is highly atom-economical. In this process, an AmDH, in the presence of a nicotinamide cofactor (NADH or NADPH), would catalyze the direct conversion of 1-cyclopentylpropan-1-one to this compound. A cofactor regeneration system, often employing an enzyme like glucose dehydrogenase or formate dehydrogenase, is typically required for the process to be economically viable.
Research on native and engineered AmDHs has demonstrated their efficacy in the synthesis of short-chain chiral alkyl amines with high enantioselectivity. frontiersin.orgyork.ac.uk For example, the synthesis of (S)-butan-2-amine from butan-2-one has been achieved with excellent conversion and enantiomeric excess. frontiersin.org These results suggest that a suitable AmDH could be identified or engineered for the efficient synthesis of this compound.
| Substrate | Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Butan-2-one | MsmeAmDH | >95 | 93.6 |
| Pentan-2-one | Engineered AmDH | >99 | >99 |
Transition metal-catalyzed asymmetric hydrogenation is another powerful tool for the synthesis of chiral amines. semanticscholar.orgnih.gov This method typically involves the hydrogenation of a prochiral imine or enamine precursor using a chiral catalyst, most commonly based on rhodium, iridium, or ruthenium complexed with chiral phosphine ligands.
For the synthesis of this compound, a potential route would involve the formation of an imine from 1-cyclopentylpropan-1-one and a suitable nitrogen source (e.g., ammonia or a protected amine), followed by asymmetric hydrogenation. The choice of the chiral ligand is crucial for achieving high enantioselectivity. A wide array of chiral ligands has been developed, allowing for the fine-tuning of the catalyst to suit a specific substrate. semanticscholar.org
While direct examples for the asymmetric hydrogenation of the imine derived from 1-cyclopentylpropan-1-one are scarce, the methodology has been successfully applied to a broad range of structurally diverse imines, affording the corresponding chiral amines in high yields and with excellent enantioselectivities. semanticscholar.org
| Imine Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| N-(1-Phenylethylidene)aniline | [Rh(COD)Cl]₂ / (S,S)-f-Binaphane | 98 | 99 |
| N-(1-(p-Tolyl)ethylidene)benzylamine | Ir(I)-complex / Chiral Phosphine Ligand | 95 | 97 |
The integration of the aforementioned catalytic methods into continuous flow reactor systems is a significant emerging technology. Continuous flow processes offer several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for process automation.
Both biocatalytic and chemocatalytic reactions for chiral amine synthesis have been successfully adapted to flow systems. For instance, immobilized enzymes packed into a column can be used for the continuous production of chiral amines, with the substrate solution flowing through the column and the product being collected at the outlet. This setup allows for easy separation of the catalyst from the product and enables the reuse of the expensive enzyme over extended periods. Similarly, homogeneous transition metal catalysts can be utilized in flow reactors, sometimes employing membrane technology to retain the catalyst within the reactor system.
The application of flow chemistry to the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process.
Application of 1s 1 Cyclopentylpropan 1 Amine in Asymmetric Synthesis
Role as a Chiral Ligand in Transition Metal Catalysis
Influence on Enantioselectivity and Diastereoselectivity in Catalytic Reactions
Further research and publication in the field of asymmetric catalysis are required to provide the necessary data to elaborate on these specific topics for (1S)-1-cyclopentylpropan-1-amine.
Table of Mentioned Compounds
Since no specific compounds could be discussed in the context of this compound's applications, this table remains unpopulated.
No Published Applications of this compound in the Requested Catalytic Roles
Following a comprehensive review of scientific literature and chemical databases, no research or scholarly articles were identified that describe the application of the specific chemical compound This compound as a chiral organocatalyst in the fields of hydrogen bonding organocatalysis or the activation of prochiral substrates.
The investigation sought to uncover detailed research findings, including reaction data suitable for tabulation, concerning the use of this primary amine in the asymmetric transformations specified. Despite extensive searches, the scientific literature does not appear to contain studies detailing its efficacy or mechanism in these contexts.
Therefore, it is not possible to generate a scientifically accurate article on the "" with the specific subsections "Hydrogen Bonding Organocatalysis" and "Activation of Prochiral Substrates" as there is no available data to support such a discussion.
While chiral primary amines are a significant class of organocatalysts, the catalytic activity and applications are highly specific to the molecular structure of the amine. The absence of published data for this compound in these advanced catalytic roles means that any detailed discussion would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Reaction Chemistry and Mechanistic Investigations Involving 1s 1 Cyclopentylpropan 1 Amine
Reactivity Profiles of the Primary Amine Moiety
The primary amine group in (1S)-1-cyclopentylpropan-1-amine is characterized by a lone pair of electrons on the nitrogen atom, making it a potent nucleophile and a Brønsted-Lowry base. Its reactivity is governed by the accessibility of this lone pair, which can be influenced by the steric bulk of the adjacent cyclopentyl and ethyl groups.
Nucleophilic Addition Reactions
Primary amines are well-known to participate in nucleophilic addition reactions, particularly with carbonyl compounds such as aldehydes and ketones. unacademy.comyoutube.com In these reactions, the amine's lone pair attacks the electrophilic carbonyl carbon. youtube.com For this compound, this addition to a prochiral carbonyl compound would lead to the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org
The general mechanism involves the attack of the amine on the carbonyl carbon, followed by proton transfer to form the neutral carbinolamine. libretexts.org This intermediate can be stable, or it can undergo further reactions. The formation of the carbinolamine is a crucial step in various synthetic transformations.
For instance, the reaction with acyl chlorides or acid anhydrides proceeds via a nucleophilic addition-elimination mechanism to form amides. savemyexams.comlibretexts.org The initial nucleophilic addition of the amine to the carbonyl group is followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of a stable amide product. savemyexams.com
Table 1: Representative Nucleophilic Addition Reactions of Primary Amines This table presents data from analogous reactions to illustrate the expected outcomes.
| Reactant 1 (Amine) | Reactant 2 (Electrophile) | Product Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Primary Amine | Aldehyde/Ketone | Carbinolamine/Imine | Acid or Base Catalysis | Variable | libretexts.org |
| Primary Amine | Acyl Chloride | Amide | Base (e.g., Pyridine) | High | libretexts.org |
| Primary Amine | Michael Acceptor | β-Amino Compound | Various Catalysts | Good to High | nih.gov |
Condensation Reactions (e.g., Imine Formation)
A hallmark reaction of primary amines with aldehydes and ketones is the formation of imines, also known as Schiff bases. libretexts.org This reaction is a condensation process, involving the elimination of a water molecule from the carbinolamine intermediate. libretexts.org The reaction is typically reversible and often requires acid catalysis to facilitate the dehydration step by protonating the hydroxyl group of the carbinolamine, turning it into a better leaving group. libretexts.orglibretexts.org
The formation of an imine from this compound and a prochiral aldehyde or ketone would result in a chiral imine. The stereochemistry of this new product is influenced by the existing stereocenter of the amine.
The general mechanism for imine formation is as follows:
Nucleophilic attack: The primary amine attacks the carbonyl carbon. libretexts.org
Proton transfer: A proton is transferred to form a neutral carbinolamine. libretexts.org
Protonation of the hydroxyl group: An acid catalyst protonates the oxygen atom. libretexts.org
Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming an iminium ion. libretexts.org
Deprotonation: A base removes a proton from the nitrogen to yield the final imine. libretexts.org
Stereochemical Control and Origins of Enantioselectivity in Reactions
The presence of a stereocenter at the C1 position of this compound is of paramount importance in asymmetric synthesis. rsc.org This chiral center can direct the stereochemical outcome of reactions, leading to the preferential formation of one stereoisomer over another. fiveable.me
Substrate-Controlled Stereochemistry
In substrate-controlled reactions, the existing chirality in the substrate molecule, in this case, this compound, dictates the stereochemistry of the newly formed chiral center. youtube.com When the amine reacts with a prochiral electrophile, the approach of the electrophile is influenced by the steric and electronic properties of the substituents (cyclopentyl, ethyl, and hydrogen) around the chiral center.
This principle is often explained by models such as the Felkin-Anh or Cram's rule, which predict the stereochemical outcome of nucleophilic additions to carbonyl groups adjacent to a chiral center. In the context of reactions involving the amine itself, the chiral environment provided by the amine will favor one trajectory of attack on a reacting partner over another, leading to a diastereomeric excess (d.e.) in the product. For example, in the formation of an imine with a prochiral ketone, the two faces of the ketone are diastereotopic with respect to the chiral amine, leading to the preferential formation of one diastereomeric imine.
Catalyst-Controlled Stereochemistry
Chiral primary amines, including analogs of this compound, are frequently employed as organocatalysts in asymmetric reactions. rsc.orgalfachemic.com In this role, the amine reacts with a substrate to form a chiral intermediate, such as an enamine or an iminium ion, which then reacts with a second substrate in an enantioselective manner.
For example, a chiral primary amine can catalyze the Michael addition of aldehydes or ketones to nitroolefins. nih.gov The amine first forms a chiral enamine with the carbonyl compound. This enamine then attacks the nitroolefin, with the stereochemistry of the final product being controlled by the chiral catalyst. The catalyst ensures that one enantiomer is formed in excess.
Table 2: Examples of Chiral Primary Amine Catalyzed Reactions This table includes representative data from reactions catalyzed by analogous chiral amines.
| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Michael Addition | Chiral Primary Amine | Isobutyraldehyde, Nitroolefins | High | nih.gov |
| Aldol (B89426) Reaction | Cinchona-derived Primary Amine | Anthrone, Cyclic Dienone | up to 97 | alfachemic.com |
| Mannich Reaction | Chiral Primary Amine | Aldehyde, Imine | High | alfachemic.com |
Influence of Reaction Conditions on Stereochemical Outcome
The stereochemical outcome of reactions involving this compound can be significantly influenced by various reaction parameters. fiveable.me These include temperature, solvent, and the presence of additives or co-catalysts.
Temperature: Lowering the reaction temperature generally increases the stereoselectivity of a reaction. This is because the difference in the activation energies for the formation of the diastereomeric transition states becomes more significant relative to the available thermal energy.
Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the reactants and transition states, thereby influencing the stereochemical outcome. Solvents can stabilize or destabilize certain transition states through interactions such as hydrogen bonding.
Additives: The use of additives, such as Lewis acids or Brønsted acids, can enhance both the reactivity and the stereoselectivity. nih.gov For instance, an acidic additive can activate a carbonyl group towards nucleophilic attack and can also play a role in organizing the transition state assembly through hydrogen bonding, leading to higher stereocontrol. nih.gov
Theoretical and Computational Studies of Reaction Pathways and Transition States
The elucidation of reaction mechanisms and the origins of stereoselectivity in asymmetric catalysis heavily relies on theoretical and computational chemistry. For chiral amines like this compound, these methods provide invaluable insights into reaction pathways and the energetics of transition states, which are often difficult to probe experimentally. Computational approaches, particularly those based on quantum mechanics, allow for the detailed examination of molecular structures, reaction intermediates, and the transition states that connect them.
Density Functional Theory (DFT) Calculations on Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving chiral amines. By calculating the electronic structure and energy of molecules, DFT can map out the potential energy surface of a reaction, identifying the most likely pathways and the associated energy barriers.
In the context of a hypothetical reaction catalyzed by this compound, DFT calculations would typically begin with a conformational search of the reactants, catalyst, and any intermediates to locate the lowest energy structures. From these, the transition states for key steps, such as C-C bond formation or proton transfer, are located. The calculated activation energies (the energy difference between the reactants and the transition state) determine the rate-determining step of the reaction.
For instance, in a reaction catalyzed by a primary amine, a crucial step often involves the formation of an enamine or an iminium ion intermediate. DFT can model the formation of these species and their subsequent reaction with other substrates. The calculations can reveal the precise geometry of the transition state, including the non-covalent interactions (e.g., hydrogen bonding, steric hindrance) that are responsible for stereochemical control. elsevierpure.comacs.org
A general approach to studying the mechanism of a reaction catalyzed by a chiral primary amine using DFT would involve:
Conformational Analysis: Identifying the most stable conformers of the chiral amine and the reactants.
Locating Pre-reaction Complexes: Finding the structures of the initial non-covalent complexes between the catalyst and the reactants.
Mapping Reaction Pathways: Calculating the energy profiles for different possible reaction pathways, including the formation of key intermediates. rsc.org
Identifying Transition States: Locating the transition state structures for each elementary step and verifying them through frequency analysis (a single imaginary frequency corresponding to the reaction coordinate).
Determining the Origin of Stereoselectivity: Comparing the energies of the transition states leading to the different stereoisomeric products. The enantiomeric excess is determined by the energy difference between the diastereomeric transition states. tudelft.nl
A hypothetical DFT study on a reaction catalyzed by this compound might yield data such as that presented in the table below, illustrating the calculated free energy barriers for the formation of different stereoisomers.
| Reaction Step | Transition State | Product Stereoisomer | Calculated ΔG‡ (kcal/mol) |
|---|---|---|---|
| C-C Bond Formation | TS-R | (R)-Product | 15.2 |
| C-C Bond Formation | TS-S | (S)-Product | 18.5 |
This table is a hypothetical representation of data that could be obtained from DFT calculations. The values are for illustrative purposes only.
Computational Prediction of Enantiomeric Excess
A primary goal of computational studies in asymmetric catalysis is the accurate prediction of enantiomeric excess (e.e.). This is typically achieved by calculating the free energy difference (ΔΔG‡) between the diastereomeric transition states leading to the major and minor enantiomers. The enantiomeric ratio (and thus the e.e.) can then be predicted using the following relationship derived from transition state theory:
e.e. (%) = [(k_major - k_minor) / (k_major + k_minor)] * 100
where the rate constants (k) are related to the free energy of activation (ΔG‡). A larger ΔΔG‡ corresponds to a higher enantioselectivity.
The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and the inclusion of solvent effects. tudelft.nl Modern computational methods, often combining DFT with more advanced techniques, can provide predictions that are in good agreement with experimental results. nih.govrsc.org
For a chiral amine like this compound, computational models would be constructed to simulate its interaction with a prochiral substrate. The model would explore all possible orientations of the substrate relative to the chiral catalyst in the transition state. The steric bulk of the cyclopentyl and propyl groups, as well as the orientation of the amine functionality, would be critical in dictating the facial selectivity of the reaction.
The following interactive table illustrates how computational predictions of enantiomeric excess for a hypothetical reaction might be presented, showing the influence of different reaction parameters that could be modeled.
| Substrate | Solvent Model | Calculated ΔΔG‡ (kcal/mol) | Predicted e.e. (%) |
|---|---|---|---|
| Aldehyde A | Toluene | 2.1 | 92 |
| Aldehyde A | Methanol | 1.5 | 80 |
| Ketone B | Toluene | 1.8 | 87 |
| Ketone B | Methanol | 1.2 | 70 |
This table is a hypothetical representation of data for illustrative purposes. The specific values are not based on actual experimental or computational results for this compound.
These computational approaches not only predict the outcome of a reaction but also provide a detailed, three-dimensional picture of the transition state, offering a rationale for the observed stereoselectivity. iitb.ac.in This understanding is crucial for the rational design of new and more effective chiral catalysts. nih.gov
Advanced Spectroscopic and Chromatographic Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. For (1S)-1-cyclopentylpropan-1-amine, ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each atom.
In a typical ¹H NMR spectrum of a related compound, 1-chloropropane (B146392) (CH₃CH₂CH₂Cl), the proton signals appear as distinct groups with specific chemical shifts and splitting patterns, which can be extrapolated to understand the environment of protons in this compound. docbrown.info For instance, the protons on the carbon adjacent to the amine group would be expected to be deshielded and appear at a lower field. The integration of these signals would correspond to the number of protons in each environment. docbrown.info
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduslideshare.net For this compound, COSY would show correlations between the methine proton on the chiral center and the adjacent protons of the cyclopentyl ring and the propyl chain. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu It is a highly sensitive technique that allows for the definitive assignment of which protons are attached to which carbons. columbia.edu Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts. columbia.eduyoutube.com
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |
| C1 (CH-NH₂) | ~2.8 (m) | ~55 | H on C2', H on C2 | C2', C6', C2, C3 |
| C2 (CH₂) | ~1.4 (m) | ~30 | H on C1, H on C3 | C1, C3 |
| C3 (CH₃) | ~0.9 (t) | ~14 | H on C2 | C1, C2 |
| C1' (CH) | ~1.8 (m) | ~45 | H on C2', H on C6' | C2', C6', C1 |
| C2'/C6' (CH₂) | ~1.5-1.7 (m) | ~26 | H on C1', H on C3'/C5' | C1', C3'/C5' |
| C3'/C5' (CH₂) | ~1.2-1.4 (m) | ~25 | H on C2'/C6', H on C4' | C2'/C6', C4' |
| C4' (CH₂) | ~1.1 (m) | ~25 | H on C3'/C5' | C2'/C6', C3'/C5' |
Note: This table represents expected values based on typical chemical shifts for similar structures and is for illustrative purposes.
NMR spectroscopy can also be a powerful tool for determining the enantiomeric purity of a chiral compound. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is required to induce diastereomeric differentiation. libretexts.org
Chiral Shift Reagents (CSRs) : These are typically lanthanide complexes, such as europium chelates of chiral ligands like 3-(heptafluorobutanoyl)-(+)-camphor. rsc.org When a CSR is added to a racemic or enantiomerically enriched sample, it forms transient diastereomeric complexes with the enantiomers of the analyte. harvard.edu This interaction leads to differential chemical shifts for corresponding protons in the two enantiomers, allowing for their quantification by integrating the separated signals. rsc.orgharvard.edu
Chiral Solvating Agents (CSAs) : These agents, like (R)-1,1'-bi-2-naphthol or derivatives of BINOL, form transient diastereomeric solvates with the enantiomers of the amine through non-covalent interactions such as hydrogen bonding. libretexts.orgnih.gov This results in the separation of NMR signals for the enantiomers, enabling the determination of the enantiomeric excess (ee). nih.gov This method is often rapid and requires no derivatization of the analyte. libretexts.orgnih.gov The accuracy of this approach can be comparable to that of chromatographic techniques. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₈H₁₇N), the molecular ion peak (M⁺) would appear at an odd m/z value, which is characteristic of compounds containing a single nitrogen atom. libretexts.orgyoutube.com
The primary fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium ion. For this compound, two main α-cleavage pathways are possible:
Loss of the ethyl group (C₂H₅•), resulting in a fragment ion [C₅H₉-CH=NH₂]⁺.
Loss of the cyclopentyl group (C₅H₉•), resulting in a fragment ion [CH₃CH₂-CH=NH₂]⁺.
The most abundant fragment, or base peak, is often the result of the loss of the largest alkyl group. libretexts.org Fragmentation of the cyclopentyl ring itself can also occur, leading to a characteristic loss of ethene (28 Da), similar to the fragmentation of cyclopentane. docbrown.info
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 127 | [C₈H₁₇N]⁺ | Molecular Ion (M⁺) |
| 98 | [C₆H₁₂N]⁺ | α-cleavage: M⁺ - C₂H₅ |
| 58 | [C₃H₈N]⁺ | α-cleavage: M⁺ - C₅H₉ |
| 44 | [C₂H₆N]⁺ | Secondary fragmentation |
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of enantiomers to determine enantiomeric excess (ee). heraldopenaccess.us This is most effectively achieved by using a chiral stationary phase (CSP). mdpi.comrsc.org
The direct separation of enantiomers is accomplished by creating a chiral environment within the HPLC column. eijppr.com This is achieved by using a CSP, which is a stationary phase that is itself chiral. researchgate.netnih.gov The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different retention times and thus, separation. eijppr.com
Commonly used CSPs for the resolution of chiral amines include:
Polysaccharide-based CSPs : Derivatives of cellulose (B213188) and amylose, such as tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support, are highly successful for a broad range of racemates, including amines. mdpi.comnih.gov
Pirkle-type CSPs : These are based on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. eijppr.comscas.co.jp
Ligand-exchange CSPs : These are particularly effective for amino acids and amino alcohols. scas.co.jp
Crown ether CSPs : These are useful for the separation of primary amines. researchgate.net
The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. mdpi.com For amines, the addition of a basic additive like diethylamine (B46881) (DEA) to the mobile phase is often necessary to improve peak shape and achieve elution from the column. mdpi.com The enantiomeric excess is calculated by integrating the peak areas of the two separated enantiomers in the chromatogram. heraldopenaccess.usresearchgate.net
Other Advanced Spectroscopic Techniques (e.g., Circular Dichroism)
Circular Dichroism (CD) Spectroscopy is a powerful technique for studying chiral molecules. libretexts.org It measures the differential absorption of left- and right-circularly polarized light by an optically active compound. libretexts.org
A CD spectrum provides information about the stereochemical features of a molecule. libretexts.org For a chiral compound like this compound, the CD spectrum would exhibit positive or negative bands (Cotton effects) at specific wavelengths corresponding to its electronic transitions. The enantiomer, (1R)-1-cyclopentylpropan-1-amine, would show a mirror-image CD spectrum. This technique can be used to assign the absolute configuration of a chiral molecule by comparing its experimental CD spectrum with that predicted by theoretical calculations (e.g., using density functional theory) or with the spectra of structurally related compounds of known configuration. nih.govnih.gov Furthermore, the magnitude of the CD signal can be proportional to the enantiomeric excess of a sample, offering another method for its determination. nih.gov Vibrational Circular Dichroism (VCD), which uses infrared light, can also provide detailed structural and conformational information about chiral molecules in solution. nih.gov
Derivatives and Analogues of 1s 1 Cyclopentylpropan 1 Amine
Synthesis of Substituted (1S)-1-Cyclopentylpropan-1-amine Derivatives
The synthesis of derivatives of this compound can be approached through several established synthetic routes, starting from the primary amine or its precursor ketone, 1-cyclopentylpropan-1-one (B1347285). The ketone is readily prepared via methods like the Friedel-Crafts acylation of cyclopentene (B43876) with propanoyl chloride. scienceforums.netquora.comchemicalforums.com From there, asymmetric reductive amination is a primary strategy to install the chiral amine group. researchgate.net
Once the parent primary amine, this compound, is obtained, it serves as a versatile scaffold for further functionalization, primarily at the nitrogen atom.
N-Alkylation: The introduction of alkyl groups to the nitrogen atom yields secondary or tertiary amines. Selective mono-N-alkylation of primary amines can be challenging due to the potential for overalkylation, where the product secondary amine reacts further. wikipedia.org However, methods using specific reagents like cesium hydroxide (B78521) or controlled conditions with amine hydrobromides have been developed to achieve high selectivity for mono-alkylation. rsc.orgorganic-chemistry.org This allows for the synthesis of a range of N-alkyl derivatives, such as N-methyl, N-benzyl, or other substituted variants.
N-Acylation: The reaction of the primary amine with acylating agents like acyl chlorides or anhydrides readily forms N-acyl derivatives (amides). This transformation is typically high-yielding and provides a straightforward way to introduce a wide variety of functional groups, altering the electronic properties and steric hindrance around the nitrogen atom.
N-Arylation: The formation of N-aryl derivatives, where an aromatic ring is attached to the nitrogen, is another key modification. These derivatives are often synthesized through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
These synthetic modifications allow for the creation of a diverse set of derivatives from a single chiral precursor, enabling the systematic study of structure-activity relationships in catalytic applications.
Comparative Studies of Chiral Amine Analogues with Varying Alkyl or Cyclic Substituents
The catalytic performance of a chiral amine is highly dependent on its three-dimensional structure. Comparative studies of analogues, where the cyclopentyl or propyl groups of this compound are systematically replaced, provide critical insights into the steric and electronic factors that govern enantioselectivity.
Varying the Cyclic Substituent: The size and conformation of the cyclic group adjacent to the stereocenter play a significant role in defining the chiral pocket of a catalyst derived from the amine. A novel synthetic route has been developed for creating multifunctionalized chiral cyclopentyl- and cyclohexyl-amines, facilitating such comparative studies. rsc.orgdocumentsdelivered.com
Generally, increasing the ring size from cyclobutyl to cyclopentyl and then to cyclohexyl increases the steric bulk. This can lead to enhanced enantioselectivity in some reactions by creating a more defined and restrictive chiral environment, but it can also hinder reactivity if the substrate can no longer access the catalytic site effectively. The conformational flexibility of the ring (e.g., the chair-boat conformations of cyclohexane (B81311) versus the envelope/twist conformations of cyclopentane) also influences the precise geometry of the catalytic transition state.
Varying the Alkyl Substituent: The nature of the non-cyclic alkyl group at the stereocenter (the propyl group in this case) and any N-alkyl substituents also has a profound impact. Studies on the asymmetric hydrogenation of imines using catalysts derived from various chiral amines have shown that the size of N-alkyl substituents is a critical parameter. For instance, in the iridium-catalyzed hydrogenation of certain N-alkyl imines, increasing the size of the alkyl group on the nitrogen led to a significant decrease in enantioselectivity. acs.orgnih.gov This highlights a delicate balance: the substituent must be large enough to enforce a specific chiral conformation but not so large that it obstructs the desired reaction pathway.
The following table summarizes the general principles observed when comparing chiral amine analogues in asymmetric catalysis.
| Structural Variation | Substituent Examples | General Effect on Catalysis | Rationale |
|---|---|---|---|
| Cyclic Group Size | Cyclobutyl vs. Cyclopentyl vs. Cyclohexyl | Influences steric hindrance and conformational rigidity. Larger rings can increase enantioselectivity but may decrease reaction rates. | Larger, more rigid rings create a more defined chiral pocket, potentially leading to better facial discrimination of the substrate. |
| Alkyl Chain at Stereocenter | Ethyl vs. Propyl vs. Isobutyl | Affects the steric environment near the chiral center. Branching or longer chains increase steric bulk. | Fine-tunes the shape and size of the catalytic pocket, influencing substrate approach and orientation. |
| N-Alkyl Substituent | H vs. Methyl vs. Benzyl | Significantly impacts enantioselectivity. Larger groups can either enhance or diminish stereocontrol depending on the reaction. acs.orgnih.gov | N-substituents directly influence the environment around the catalytically active site (e.g., an iminium ion intermediate). |
Development of Libraries of Chiral Amines for High-Throughput Screening in Catalysis
The rational design of catalysts is complex, and predicting the optimal catalyst for a new transformation is a significant challenge. To accelerate this process, researchers have adopted high-throughput screening (HTS) methodologies, which involve testing large, diverse collections of potential catalysts in parallel. nih.gov Chiral amine libraries, which include analogues and derivatives of compounds like this compound, are essential tools in this approach. nih.gov
The development of these libraries relies on modular synthetic routes that allow for the rapid generation of many distinct compounds from a common set of starting materials. The synthetic strategies discussed in section 6.1 are well-suited for this purpose. By combining a set of ketones with various amine sources in reductive aminations or by reacting a single primary amine with a diverse set of alkylating or acylating agents, a large matrix of derivatives can be produced.
These libraries are then screened for catalytic activity and enantioselectivity using rapid analytical techniques. For example, novel screening protocols using fluorescence and circular dichroism have been developed to quickly determine the yield and enantiomeric excess of reactions catalyzed by hundreds of different chiral amines simultaneously. nih.gov This approach allows for the rapid identification of promising catalyst "hits" from a large pool of candidates, which can then be further optimized. researchgate.net The use of designed chiral libraries provides maximal structure-activity relationship information from the primary screen, guiding more focused catalyst development efforts. nih.gov
Future Directions and Research Opportunities
Development of More Sustainable and Atom-Economical Synthetic Routes
The chemical industry's increasing focus on green chemistry principles necessitates the development of synthetic routes that are not only efficient but also environmentally benign. openaccessgovernment.orgnumberanalytics.com Traditional methods for synthesizing chiral amines often involve multi-step processes with significant waste generation. openaccessgovernment.org Future research will undoubtedly prioritize the development of more sustainable and atom-economical syntheses of (1S)-1-cyclopentylpropan-1-amine.
One of the most promising avenues is the advancement of biocatalysis . Enzymes such as transaminases, imine reductases, and amine dehydrogenases offer highly selective and environmentally friendly alternatives to traditional chemical methods. mdpi.comnih.govyork.ac.uk These enzymatic routes can provide access to enantiopure amines under mild reaction conditions, often in aqueous media, thereby reducing the reliance on hazardous solvents and reagents. nih.govrsc.org The development of robust and recyclable immobilized enzymes will be crucial for the industrial-scale production of this compound. nih.govrsc.org
| Synthesis Strategy | Key Advantages | Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. mdpi.comnih.gov | Enzyme discovery and engineering, immobilization techniques for catalyst recycling. nih.govrsc.org |
| Asymmetric Hydrogenation | High atom economy, potential for high yields and enantioselectivity. acs.orgnih.gov | Development of novel, highly active, and selective catalysts, use of non-precious metal catalysts. acs.org |
| Reductive Amination | Versatile method for amine synthesis from readily available carbonyl compounds. researchgate.net | Development of more efficient and selective catalysts, both chemical and biological. mdpi.comresearchgate.net |
Exploration of Novel Catalytic Applications in Asymmetric Transformations
Beyond its role as a synthetic building block, this compound and its derivatives hold significant potential as catalysts or ligands in asymmetric synthesis. Chiral amines are known to be effective in organocatalysis and as ligands for transition metal-catalyzed reactions. mdpi.comyoutube.comyoutube.com
Future research will likely explore the use of this compound as an organocatalyst in reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions. youtube.comyoutube.com Its specific stereochemistry could impart high levels of enantioselectivity in the formation of new stereocenters.
As a chiral ligand , this compound can be coordinated with various transition metals to create catalysts for a wide range of asymmetric transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions. acs.orgresearchgate.net The cyclopentyl group can provide a unique steric and electronic environment around the metal center, potentially leading to novel reactivity and selectivity. A new synthetic route to chiral cyclopentyl-amines has been developed, which could broaden the availability of such ligands. rsc.org
| Catalytic Application | Potential Reactions | Key Advantages of this compound |
| Organocatalysis | Aldol reactions, Michael additions, Mannich reactions. youtube.comyoutube.com | Defined stereochemistry for inducing asymmetry, metal-free catalysis. |
| Chiral Ligand | Asymmetric hydrogenation, C-H activation, cross-coupling. acs.orgresearchgate.net | Unique steric and electronic properties from the cyclopentyl moiety. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing is a major trend in the pharmaceutical and fine chemical industries, offering improved safety, efficiency, and process control. nih.govvapourtec.com The synthesis of this compound is well-suited for adaptation to flow chemistry platforms.
Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov The use of packed-bed reactors with immobilized catalysts, both enzymatic and chemical, can facilitate catalyst recycling and product purification, further enhancing the sustainability of the process. nih.govwhiterose.ac.uk Research in this area will focus on developing robust and scalable flow processes for each step of the synthesis. The development of continuous flow methods for chiral amine synthesis is an active area of research. rsc.orgnih.govvapourtec.comwhiterose.ac.uk
Furthermore, the integration of these flow systems with automated synthesis platforms will allow for rapid optimization of reaction conditions and the on-demand production of this compound. This approach can accelerate research and development and facilitate a more agile response to changing demands.
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The unique structural features of this compound open up opportunities for interdisciplinary research, particularly in the fields of materials science and supramolecular chemistry.
In materials science , chiral amines can be incorporated into polymers and other materials to impart specific properties. For example, they can be used to create chiral stationary phases for chromatography or as components of chiral sensors. The cyclopentyl group may influence the packing and bulk properties of these materials in interesting ways.
Supramolecular chemistry , which studies the non-covalent interactions between molecules, offers another exciting frontier. researchgate.net Chiral amines can participate in the formation of well-ordered supramolecular assemblies through hydrogen bonding and other non-covalent interactions. Research has shown that chiral amines can influence the structure of supramolecular polymers. tue.nl The self-assembly of this compound or its derivatives could lead to the formation of novel gels, liquid crystals, or other functional soft materials. The study of imine-based transient supramolecular polymers also presents an interesting parallel. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
